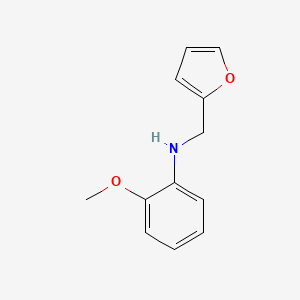

N-(furan-2-ylmethyl)-2-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxyaniline |

InChI |

InChI=1S/C12H13NO2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-8,13H,9H2,1H3 |

InChI Key |

DSMUKPMDAGHCJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=CO2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Process Optimization

Contemporary Approaches to Reductive Amination Utilizing 2-Methoxyaniline and Furfural (B47365) Derivatives

Reductive amination stands as a cornerstone of C-N bond formation in organic synthesis. For the production of N-(furan-2-ylmethyl)-2-methoxyaniline, this reaction brings together furfural, a key chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, and 2-methoxyaniline. nih.govlidsen.com The development of efficient catalytic processes is paramount, as the reaction network can be complex, involving potential side reactions such as the hydrogenation of furfural to furfuryl alcohol or the formation of secondary amines. chemrxiv.org The key challenge lies in designing catalysts that selectively promote the hydrogenation of the imine intermediate over the competing reduction of the furfural aldehyde group. chemrxiv.orgresearchgate.net

The choice of catalyst is the most critical factor influencing the efficiency and selectivity of the reductive amination of furfural. Research has spanned homogeneous, heterogeneous, organo-, and biocatalytic systems, each offering distinct advantages and mechanistic pathways.

Homogeneous catalysts, particularly those based on transition metals like ruthenium, have shown significant promise due to their high activity and selectivity under mild conditions. researchgate.netdtu.dk A notable example is the use of ruthenium pincer complexes, such as Ru-MACHO-BH, for the base-free transfer hydrogenation of furfurals to furfurylamines using isopropanol (B130326) as a hydrogen donor. researchgate.net

The success of these systems hinges on advanced ligand design. Pincer ligands, for instance, create a stable and well-defined coordination environment around the metal center, which allows for fine-tuning of its electronic and steric properties. The mechanism often involves a metal-ligand cooperation where the ligand actively participates in the catalytic cycle, facilitating the hydrogenation of the imine intermediate. researchgate.net Optimization of the metal precursor and ligands can lead to catalysts that operate at low loadings with high turnover numbers, making the process more atom-economical. dtu.dk Research has demonstrated that various electron-poor and -rich anilines are well-tolerated in these systems, suggesting the applicability of this method for the synthesis of this compound. researchgate.net

| Catalyst System | Metal Precursor | Ligand Type | Key Features |

| Ru-Pincer Complex | Ru-MACHO-BH | PNP Pincer | Base-free transfer hydrogenation; Metal-ligand cooperation mechanism. researchgate.net |

| Pd(II)-Schiff Base | Pd(II) Complex | Schiff Base | Effective for hydrogenation of furanics, though may lead to side products. dtu.dk |

| Ruthenium-Arene | [RuCl(C2H4)]2L | Chiral Diene | Used in asymmetric arylation to produce chiral furylamines with high enantiomeric excess. dtu.dk |

Heterogeneous catalysts are highly attractive for industrial applications due to their ease of separation, recovery, and recyclability. lidsen.commdpi.com For the reductive amination of furfural, a wide array of metal-supported catalysts has been investigated, including those based on both noble metals (Ru, Rh, Pd) and earth-abundant metals (Co, Ni, Cu). chemrxiv.orgnih.govtaylorfrancis.com

The development of nanomaterial-supported catalysts has been a significant breakthrough. For example, graphene-co-shelled cobalt nanoparticles have been shown to be highly effective, magnetically recoverable, and reusable for up to eight cycles with excellent activity. chemrxiv.orgrsc.org The support material plays a crucial role, influencing the dispersion, particle size, and electronic properties of the active metal species. taylorfrancis.com The surface chemistry of the support, including the presence of acidic or basic sites, can significantly impact the reaction pathway and selectivity. For instance, Ru supported on tetragonal ZrO2 demonstrated a quantitative yield of furfurylamine (B118560), a performance attributed to the specific surface acidic properties of the support. researchgate.net

| Catalyst | Support Material | Key Findings | Reference(s) |

| Cobalt Nanoparticles | Graphene Shell | Magnetically recoverable, reusable (8 cycles), high selectivity. | chemrxiv.orgrsc.org |

| Ni6AlOx | Mixed Oxide | High activity in aqueous ammonia (B1221849) under mild conditions (100 °C, 1 bar H2). | nih.gov |

| Ru | Tetragonal ZrO2 | Quantitative yield (99%) at 80 °C; surface acidity is key. | researchgate.net |

| Rh | Al2O3 | High selectivity (~92%) in aqueous ammonia. | rsc.org |

| CuAlOx | Mixed Oxide | Effective for flow hydrogenation of imine intermediates. | nih.gov |

In the quest for greener and more sustainable synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. researchgate.net Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the issues of metal contamination and cost. researchgate.netnih.gov While broadly applied for C-N bond formation, specific applications to this compound synthesis are an area of developing research. The synthesis of acidic organo-catalysts, such as sulfonated graphitic carbon nitride, provides a metal-free method for converting biomass into furanics, setting the stage for subsequent amination steps. nih.gov

Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. Recently, a robust transaminase from Shimia marina (SMTA) was engineered for the scalable amination of biobased furfuraldehydes with high activity and broad substrate specificity. nih.gov This enzymatic approach allows for the one-pot synthesis of various furfurylamines. The use of whole-cell biocatalysts further demonstrates the practical potential of this technology for applications in the pharmaceutical and polymer industries, representing a highly sustainable pathway for producing compounds like this compound. nih.gov

Beyond the catalyst itself, the precise control of reaction parameters is critical for optimizing the yield and selectivity of the reductive amination process. rsc.org Temperature, hydrogen pressure, solvent choice, and substrate-to-amine molar ratio all play interconnected roles in dictating the reaction outcome. rsc.orgrsc.org

For instance, in the Rh/Al2O3 catalyzed reductive amination of furfural, optimization of hydrogen pressure and temperature was crucial to achieving high selectivity for furfurylamine. rsc.org Higher temperatures can increase reaction rates but may also promote undesirable side reactions or catalyst degradation. Similarly, while higher hydrogen pressure generally favors hydrogenation, it can also lead to the over-reduction of the furan (B31954) ring if the catalyst is not sufficiently selective. rsc.org

The choice of solvent is also highly influential. Solvents like isopropanol can act as both a solvent and a hydrogen donor in transfer hydrogenation reactions. rsc.org Other studies have utilized aqueous systems, which are environmentally benign. nih.govrsc.org The solvent can affect the solubility of reactants, the stability of intermediates, and the interaction of substrates with the catalyst surface. rsc.org

| Parameter | General Effect on Reductive Amination | Optimized Condition Example (System) | Reference(s) |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | 80 °C (Rh/Al2O3 in aqueous NH3) | rsc.org |

| H2 Pressure | Influences hydrogenation rate. Must be balanced to avoid over-reduction. | 3 bar H2 (Ni6AlOx with HMF and aniline) | nih.gov |

| Solvent | Impacts solubility, H-transfer, and catalyst-substrate interactions. | Isopropanol (with Ru/Mo phosphide (B1233454) catalysts) | rsc.org |

| Substrate Ratio | Molar ratio of amine to aldehyde can influence imine formation equilibrium. | Varied to optimize yield (General principle). | rsc.org |

For industrial-scale production, transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov Flow chemistry allows for precise control over reaction parameters, rapid heat and mass transfer, and the safe handling of reactive intermediates at elevated temperatures and pressures. nih.gov

Catalytic System Development and Mechanistic Insights

Alternative Synthetic Pathways for Selective Functionalization

The selective formation of the C-N bond between the furan-2-ylmethyl moiety and 2-methoxyaniline is the key challenge in synthesizing the target molecule. Modern organic synthesis offers several powerful tools to achieve this transformation with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions have become indispensable in the formation of carbon-heteroatom bonds, and the Buchwald-Hartwig amination stands out as a premier method for constructing C-N linkages. wikipedia.orgrug.nl This reaction involves the coupling of an amine with an aryl or alkyl halide or pseudohalide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve the reaction of 2-methoxyaniline with a furfuryl halide (e.g., furfuryl chloride or bromide) or a furfuryl triflate.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. chemrxiv.orgsemanticscholar.org Modern catalyst systems, often referred to as "generations," have been developed to expand the substrate scope and improve reaction conditions. wikipedia.org For the coupling of 2-methoxyaniline with a furfuryl derivative, a typical catalyst system would consist of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium-ligand complex, in conjunction with a sterically hindered and electron-rich phosphine ligand such as XPhos or TrixiePhos. semanticscholar.org The choice of a non-polar solvent and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is often crucial for high yields. semanticscholar.org

A significant advantage of this methodology is its broad functional group tolerance, which would be beneficial given the presence of the furan ring, known for its sensitivity under certain conditions.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | TrixiePhos | K₃PO₄ | Toluene | 100-120 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. rhhz.netmdpi.com For the synthesis of this compound, a one-pot approach could be envisioned involving furfural, 2-methoxyaniline, and a reducing agent.

This approach is a variation of reductive amination, where the imine formed in situ from the condensation of furfural and 2-methoxyaniline is immediately reduced to the desired secondary amine. The choice of catalyst and reducing agent is critical to ensure the chemo-selectivity of the reaction, avoiding side reactions such as the reduction of the furan ring.

Recent advancements have demonstrated the use of various catalytic systems for such one-pot reductive aminations. For instance, ruthenium-based pincer complexes like Ru-MACHO-BH have been shown to be highly effective for the synthesis of furfurylamines from furfural and various anilines, using isopropanol as a hydrogen donor. mdpi.comdtu.dk This method is attractive due to its mild conditions and the avoidance of high-pressure hydrogen gas. Other catalytic systems based on non-noble metals are also being explored to enhance the sustainability of the process.

Table 2: Comparison of Catalytic Systems for One-Pot Reductive Amination

| Catalyst | Reducing Agent/Hydrogen Source | Solvent | Key Advantages |

|---|---|---|---|

| Ru-MACHO-BH | Isopropanol | Isopropanol | Base-free, mild conditions, high yields. mdpi.comdtu.dk |

| Pd/C | H₂ | Various | High activity and selectivity for secondary amines. researchgate.net |

| Ni-based catalysts | H₂ | Dioxane | Cost-effective non-noble metal catalyst. sandermanpub.net |

| CuAlOₓ | H₂ | Methanol | Effective in flow reactors, good for continuous production. mdpi.com |

The direct chemo-selective amination of furan derivatives, particularly through reductive amination of furfural, is a prominent pathway for synthesizing N-substituted furfurylamines. taylorfrancis.com This two-step, one-pot process involves the initial formation of an imine from the reaction of furfural with 2-methoxyaniline, followed by the selective reduction of the C=N double bond. researchgate.net

A variety of reducing agents and catalysts have been investigated for this transformation. mdpi.com While traditional methods might employ borohydride (B1222165) reagents, catalytic hydrogenation offers a greener alternative. Catalysts based on nickel, palladium, rhodium, and ruthenium have all been shown to be effective. researchgate.netsandermanpub.netrsc.org For instance, Raney Nickel has been used for the reductive amination of furfural with ammonia, achieving high selectivity to furfurylamine under optimized conditions. sandermanpub.net Similarly, rhodium on alumina (B75360) (Rh/Al₂O₃) has been demonstrated to be a highly selective catalyst for the reductive amination of furfural using aqueous ammonia and molecular hydrogen. rsc.org

The key challenge in this approach is to achieve high chemo-selectivity for the imine reduction without affecting the furan ring or other functional groups. The reaction conditions, such as temperature, pressure, and the nature of the catalyst and solvent, play a crucial role in controlling the selectivity. rsc.org

Another potential route is the direct N-alkylation of 2-methoxyaniline with furfuryl alcohol. This approach, however, often requires activation of the hydroxyl group of furfuryl alcohol, for instance, by converting it into a better leaving group.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom economy is another central tenet of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. primescholars.comrsc.org Multi-component reactions are inherently more atom-economical than multi-step syntheses that involve the isolation of intermediates and the use of protecting groups. The one-pot reductive amination of furfural with 2-methoxyaniline is a good example of an atom-economical approach.

The choice of solvents also has a significant environmental impact. The development of reactions that can be performed in greener solvents, such as water, ethanol, or bio-based solvents like limonene (B3431351) or p-cymene, is highly desirable. core.ac.uk Some reductive amination reactions have been successfully carried out in water, which is an environmentally benign solvent. sctunisie.org

Finally, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. All the discussed modern synthetic methodologies rely on catalytic processes, which reduce waste by being used in small amounts and being recyclable in many cases. The development of catalysts based on earth-abundant and non-toxic metals is an active area of research to further improve the sustainability of these transformations.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Use of Renewable Feedstocks | Starting from bio-derived furfural. mdpi.com |

| Atom Economy | Employing one-pot multi-component reactions to minimize byproducts. rhhz.net |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other bio-based solvents. core.ac.uksctunisie.org |

| Catalysis | Using catalytic amounts of reagents (e.g., in cross-coupling and reductive amination) instead of stoichiometric ones. rug.nltaylorfrancis.com |

| Design for Energy Efficiency | Developing reactions that proceed under mild conditions (lower temperature and pressure). mdpi.com |

Advanced Spectroscopic and Crystallographic Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-(furan-2-ylmethyl)-2-methoxyaniline in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity of the furan (B31954), methylene (B1212753) bridge, and methoxy-substituted aniline (B41778) rings.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation and Assignment

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known chemical shifts of its constituent fragments: furfurylamine (B118560) and 2-methoxyaniline, as well as data from closely related N-substituted anilines. rsc.orgrsc.orgresearchgate.netresearchgate.net The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring, the aniline ring, the bridging methylene (-CH₂-) group, the secondary amine (-NH-) proton, and the methoxy (B1213986) (-OCH₃) group. The furan protons typically appear as multiplets in the downfield region, while the aromatic protons of the 2-methoxyaniline ring exhibit characteristic splitting patterns based on their substitution. rsc.orgresearchgate.net The methylene protons are expected to appear as a singlet or a doublet if coupled to the NH proton, and the methoxy protons will present as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons of the furan and aniline rings are expected in the aromatic region (approx. 105-160 ppm). rsc.orgrsc.org The ipso-carbon of the furan ring (C2') and the carbons of the aniline ring attached to the nitrogen and methoxy group (C1 and C2) are expected to be the most downfield in their respective ring systems. The methylene bridge carbon and the methoxy carbon will appear in the upfield aliphatic region. rsc.org

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5' (Furan) | ~7.40 | dd |

| H-3' (Furan) | ~6.35 | dd |

| H-4' (Furan) | ~6.25 | dd |

| H-3/H-4/H-5/H-6 (Aniline) | ~6.7-7.2 | m |

| NH (Amine) | ~4.5-5.5 | br s |

| CH₂ (Methylene) | ~4.35 | s |

| OCH₃ (Methoxy) | ~3.85 | s |

dd = doublet of doublets, m = multiplet, br s = broad singlet, s = singlet

Predicted ¹³C NMR Spectral Data for this compound| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Aniline, C-OCH₃) | ~147.5 |

| C-1 (Aniline, C-N) | ~137.0 |

| C-2' (Furan, C-CH₂) | ~152.0 |

| C-5' (Furan) | ~142.0 |

| C-3/C-4/C-5/C-6 (Aniline) | ~110-122 |

| C-3' (Furan) | ~110.5 |

| C-4' (Furan) | ~107.5 |

| OCH₃ (Methoxy) | ~55.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously confirm the assignments from 1D NMR spectra and elucidate the complete bonding network, a suite of 2D NMR experiments is employed. scielo.brjaveriana.edu.co

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3'/H-4' and H-4'/H-5') and between the coupled protons on the substituted aniline ring. This is crucial for distinguishing the individual aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). HSQC is essential for definitively assigning the carbon signals corresponding to each protonated carbon in the molecule, such as linking the methylene proton signals to the methylene carbon signal. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY is particularly useful for determining stereochemistry and conformational preferences. For this molecule, a key NOESY correlation would be expected between the methylene protons (CH₂) and both the H-3' proton of the furan ring and the H-3 proton of the aniline ring, confirming their spatial proximity.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms, as the NMR parameters (like chemical shifts) are highly sensitive to the local molecular packing and conformation in the solid state. nih.govresearchgate.net

A ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiment on this compound would provide a spectrum where each crystallographically unique carbon atom gives a distinct resonance. researchgate.net If the compound crystallizes with more than one molecule in the asymmetric unit cell (Z' > 1), a corresponding multiplication of NMR signals would be observed compared to the solution-state spectrum. researchgate.net

Different polymorphs would exhibit measurably different chemical shifts for the same carbon atoms due to variations in intermolecular interactions (e.g., hydrogen bonding) and molecular conformation. pharmtech.com Furthermore, ssNMR can be used to quantify the relative amounts of different polymorphs in a mixed sample and can detect low levels of amorphous content, which is often invisible to diffraction techniques. researchgate.netpharmtech.com

High-Performance Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule by probing their characteristic vibrational modes. epequip.com

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its functional groups. These techniques are complementary; for instance, symmetrical non-polar bonds often produce strong Raman signals but weak IR absorptions.

Key expected vibrational modes include:

N-H Stretch: A moderate absorption in the FT-IR spectrum around 3350-3450 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Multiple weak to moderate bands above 3000 cm⁻¹, typically in the 3000-3150 cm⁻¹ region, arising from both the furan and aniline rings. scispace.com

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the methylene and methoxy groups. scispace.com

C=C Aromatic Ring Stretching: A series of strong to medium bands in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within both the furan and benzene (B151609) rings.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region is typically assigned to the stretching of the aryl-amine C-N bond. materialsciencejournal.org

C-O-C Stretch (Ether & Furan): Strong absorptions are expected for the asymmetric C-O-C stretching of the methoxy group (around 1230-1270 cm⁻¹) and the furan ring (around 1050-1150 cm⁻¹).

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3350 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C Ring Stretch | 1450 - 1620 | FT-IR, Raman |

| N-H Bend | 1500 - 1580 | FT-IR |

| CH₂ Scissor | 1440 - 1470 | FT-IR |

| Aryl C-N Stretch | 1250 - 1350 | FT-IR, Raman |

| Aryl-O Asymmetric Stretch (Methoxy) | 1230 - 1270 | FT-IR |

| C-O-C Stretch (Furan) | 1050 - 1150 | FT-IR |

Theoretical Vibrational Analysis and Mode Assignment

To support the empirical assignment of complex vibrational spectra, theoretical calculations are invaluable. Density Functional Theory (DFT) is a powerful quantum chemical method used to compute the optimized molecular geometry and predict the vibrational frequencies and intensities of a molecule. scispace.comasianpubs.org

For this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed. globalresearchonline.net The output provides a list of calculated harmonic vibrational frequencies and their corresponding normal modes. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with the experimental FT-IR and Raman data. asianpubs.org

This theoretical analysis allows for a confident and detailed assignment of each observed band to a specific molecular motion. This is particularly useful in the "fingerprint region" (below 1500 cm⁻¹) where many overlapping bands from bending and stretching modes make empirical assignment challenging. The calculations can visualize the atomic displacements for each mode, confirming assignments such as coupled C-C and C-N stretching or complex ring deformation modes. materialsciencejournal.orgglobalresearchonline.net

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. These methods provide precise data on its elemental composition and offer deep insights into its intrinsic chemical stability and fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the chemical formula C₁₂H₁₃NO₂, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements, allowing for the unequivocal confirmation of the compound's molecular formula.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total Theoretical Monoisotopic Mass | 203.094629 |

The experimentally determined m/z value from an HRMS analysis is typically expected to be within a few parts per million (ppm) of the theoretical value, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the primary fragmentation pathway observed under electron ionization (EI) involves the cleavage of the C-N bond connecting the furan-2-ylmethyl and the 2-methoxyphenyl moieties. researchgate.net

This cleavage results in two principal, complementary fragment ions:

The furfuryl cation ([C₅H₅O]⁺) : This fragment, corresponding to the furan-2-ylmethyl group, is consistently observed as a base peak at an m/z of 81 in the mass spectra of related N-(2-furylmethyl)anilines. researchgate.net

The 2-methoxyaniline radical cation ([C₇H₈NO]⁺) : This fragment corresponds to the remaining portion of the molecule.

A key finding in studies of substituted N-(2-furylmethyl)anilines is the influence of substituents on the aniline ring. The presence of an electron-donating group, such as the methoxy group in the ortho position, stabilizes the positive charge on the aniline-containing fragment. This stabilization effect means that the complementary ion ([M - C₅H₅O]⁺) is observed with a significant, often similar, abundance to the furfuryl cation. researchgate.net This contrasts with unsubstituted or electron-withdrawn analogues where the furfuryl cation at m/z 81 is overwhelmingly dominant. researchgate.net

| m/z | Proposed Structure/Formula | Description |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺ | Molecular Ion (Precursor) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, resulting from C-N bond cleavage. researchgate.net |

| 122 | [C₇H₈NO]⁺ | 2-methoxyaniline fragment radical cation, complementary to the m/z 81 ion. researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Single-crystal X-ray diffraction is the gold-standard method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Without this experimental data, a definitive analysis of the compound's crystal packing, specific intermolecular interactions, solid-state conformation, and torsional strain is not possible. The following subsections are therefore predicated on the future successful crystallization and structural determination of this compound.

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and intermolecular interactions for this compound is not available as a single-crystal X-ray structure has not been reported in the searched literature.

Conformational Analysis and Torsional Strain

A detailed conformational analysis based on experimental crystallographic data is not possible for this compound, as a definitive crystal structure has not been published in the reviewed scientific sources.

Computational and Theoretical Chemistry Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Studies: Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be employed to determine the optimized ground-state geometry of N-(furan-2-ylmethyl)-2-methoxyaniline, predicting bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a host of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability and how it might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | 7.2 eV |

| Electron Affinity (A) | The energy released when an electron is added. | 0.8 eV |

| Electronegativity (χ) | The tendency to attract electrons. | 4.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 3.2 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness. | 0.31 eV⁻¹ |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | 2.5 eV |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be used. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, provide a more rigorous treatment of electron correlation. These high-accuracy calculations are valuable for benchmarking DFT results and for obtaining precise energetic information.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface. For this compound, one would expect to see negative potential (red regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms, particularly the N-H proton, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) and furan (B31954) rings, while the LUMO would be distributed over the aromatic systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape, identifying the most stable arrangements of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the bond linking the furan and aniline moieties.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol), providing insights into how the solvent affects the molecule's conformation and properties. This is crucial for understanding its behavior in a realistic chemical environment.

Mechanistic Pathways Elucidation through Computational Reaction Dynamics

Computational methods can also be used to map out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, chemists can predict the most likely pathways for a given reaction. For example, one could computationally investigate the mechanism of its synthesis or its potential metabolic pathways. This involves identifying intermediates and transition states along a reaction coordinate, providing a detailed, step-by-step understanding of the chemical transformation.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling (Non-Biological Context)

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. tubitak.gov.tr While specific QSRR models focused on the non-biological reactivity of this compound are not extensively documented in dedicated studies, the principles of QSRR can be applied by examining studies on its constituent functional moieties: furan derivatives and aniline derivatives. Such models are invaluable for predicting the reactivity of new, untested compounds and for gaining insight into the molecular features that govern specific chemical reactions. chemrxiv.org

The development of a QSRR model typically involves calculating a range of molecular descriptors for a set of molecules and then using statistical methods to create a predictive equation. mdpi.com For this compound and its analogues, these descriptors would be derived from its optimized molecular structure using methods like Density Functional Theory (DFT). digitaloceanspaces.comimist.ma Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to build the model. digitaloceanspaces.comunram.ac.id

A variety of molecular descriptors are essential for building robust QSRR models. These can be broadly categorized into electronic, quantum chemical, and physicochemical properties, which collectively describe the features governing a molecule's tendency to react. Based on studies of related furan and aniline compounds, a selection of relevant descriptors for modeling the reactivity of this compound is presented in Table 1. digitaloceanspaces.comunram.ac.idresearchgate.net

Modeling Reactivity of the Furan Moiety

The furan ring in this compound can participate in various chemical reactions, and its reactivity is a prime candidate for QSRR modeling. Two notable non-biological reactivities are its function as a corrosion inhibitor and its participation in cycloaddition reactions.

In the context of corrosion inhibition, furan derivatives are known to adsorb onto metal surfaces, protecting them from corrosive agents. digitaloceanspaces.commdpi.com A QSRR model would aim to predict the inhibition efficiency (IE%) based on molecular properties. Studies on furan derivatives have shown that high values of EHOMO (indicating a greater ability to donate electrons to the metal's vacant d-orbitals) and low values of the energy gap (EL-H) correlate with higher inhibition efficiency. researchgate.netnanobioletters.com Other important descriptors include the dipole moment (μ) and the fraction of electrons transferred (ΔN). digitaloceanspaces.comunram.ac.id A hypothetical QSRR equation for corrosion inhibition might take the form:

IE% = β0 + β1(EHOMO) - β2(EL-H) + β3(μ)

The furan ring also acts as a diene in Diels-Alder cycloaddition reactions. researchgate.netrsc.org The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory. nih.govmdpi.com A QSRR model could predict the reaction rate or activation energy. The reactivity is expected to increase with a smaller energy gap between the furan's HOMO and the dienophile's LUMO. mdpi.com The presence of electron-donating groups on the furan ring increases the EHOMO, thereby accelerating the reaction. researchgate.netrsc.org

Modeling Reactivity of the Aniline Moiety

The aniline portion of the molecule confers nucleophilic character, primarily due to the lone pair of electrons on the nitrogen atom. This allows it to participate in reactions such as nucleophilic substitution and addition. QSRR models can be developed to predict the rate of these reactions. For instance, in reactions with electrophiles, a higher negative charge on the nitrogen atom and a higher EHOMO would be expected to correlate with increased reactivity. unimelb.edu.au The nucleophilicity of aniline derivatives has been successfully correlated with parameters that describe the free energy change of the reaction. unimelb.edu.au

The atmospheric oxidation of anilines is another area where QSRR could be applied. The reaction rates with atmospheric radicals, a key process in environmental chemistry, could be predicted based on descriptors related to bond dissociation energies and the stability of the resulting radical intermediates. nih.gov

In Depth Reactivity and Reaction Mechanism Studies

Comprehensive Analysis of Oxidation Pathways and Quinone Imine Intermediate Formation

The oxidation of N-(furan-2-ylmethyl)-2-methoxyaniline is anticipated to proceed through pathways targeting the aniline (B41778) nitrogen and the electron-rich aromatic rings. A primary oxidation pathway likely involves the formation of a quinone imine intermediate, a class of reactive species with significant applications in organic synthesis. nih.govmdpi.com

The presence of the methoxy (B1213986) group at the ortho position of the aniline ring can influence the oxidation process. Studies on the metabolism of o-anisidine, a structurally related compound, have shown that oxidation can occur at the amino group to form N-hydroxy derivatives. nih.govnih.gov This suggests that a potential initial step in the oxidation of this compound could be the formation of the corresponding N-hydroxylamine. This intermediate could then be further oxidized to a nitroso derivative.

Alternatively, oxidation can lead to the formation of an o-quinone imine. nih.gov This transformation is often facilitated by various oxidizing agents, including metallic and non-metallic catalysts. nih.gov The formation of such an intermediate would render the molecule susceptible to a range of nucleophilic attacks and cycloaddition reactions. mdpi.com

Table 1: Plausible Oxidation Products of this compound

| Oxidizing Agent | Plausible Product(s) | Intermediate(s) |

|---|---|---|

| Mild Oxidants (e.g., H2O2) | N-hydroxy-N-(furan-2-ylmethyl)-2-methoxyaniline | Radical cation |

It is important to note that the furan (B31954) ring itself is also susceptible to oxidation, which could lead to ring-opened products, thereby competing with the oxidation of the aniline moiety.

Detailed Investigation of Reduction Reactions and Selective Hydrogenation

The reduction of this compound can be directed towards the furan ring or other reducible functionalities. The furan ring can undergo catalytic hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative, N-(tetrahydrofuran-2-ylmethyl)-2-methoxyaniline. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, nickel-based catalysts, such as Raney nickel, have been shown to be effective for the hydrogenation of the furan ring in related molecules. researchgate.netrsc.org

Selective hydrogenation of the furan ring in the presence of the aromatic aniline ring can be challenging due to the potential for the aniline ring to also undergo reduction under harsh conditions. However, milder conditions and specific catalysts can favor the saturation of the furan ring. nih.gov

Table 2: Potential Reduction Products of this compound

| Reducing Agent/Catalyst | Target Functionality | Product |

|---|---|---|

| H2/Raney Ni | Furan Ring | N-(tetrahydrofuran-2-ylmethyl)-2-methoxyaniline |

| H2/Pd/C | Furan Ring | N-(tetrahydrofuran-2-ylmethyl)-2-methoxyaniline |

Furthermore, if the molecule were to contain other reducible groups, such as a nitro group introduced through electrophilic substitution, these could be selectively reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Both the aniline and furan rings in this compound are activated towards electrophilic substitution. The amino group and the methoxy group on the aniline ring are ortho-, para-directing and activating. The bulky N-(furan-2-ylmethyl) group might sterically hinder the ortho positions to the amino group, favoring substitution at the para position. The methoxy group will also direct incoming electrophiles to its ortho and para positions. The interplay of these directing effects will determine the regioselectivity of the substitution.

The furan ring is also highly activated towards electrophilic substitution, with a preference for reaction at the C5 position (the other α-position being substituted).

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of both aromatic systems, mild reaction conditions would be necessary to avoid polysubstitution and side reactions.

Nucleophilic aromatic substitution on either ring is generally difficult unless an electron-withdrawing group is present on the ring to activate it.

Cycloaddition and Ring-Opening Reactions Involving the Furan Heterocycle

The furan ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. nih.govnih.gov The reactivity of the furan ring in a Diels-Alder reaction is influenced by the substituents. The electron-donating nature of the methylene-amino group attached to the furan ring at the 2-position would be expected to influence the HOMO energy of the diene system.

The reaction of the furan moiety with various dienophiles, such as maleic anhydride (B1165640) or acrylonitrile, could lead to the formation of oxabicyclic adducts. nih.gov The stereoselectivity (endo/exo) of these cycloadditions would depend on the specific dienophile and reaction conditions.

Under acidic conditions, the furan ring is susceptible to ring-opening reactions. This can lead to the formation of dicarbonyl compounds. The stability of the furan ring in this compound would need to be considered when performing reactions under acidic conditions.

Photochemical and Electrochemical Reactivity Studies

The photochemical behavior of this compound is expected to be influenced by the presence of the aniline and furan chromophores. Aniline and its derivatives are known to undergo photochemical reactions, including photo-oxidation and photo-rearrangement. nih.govchemistryworld.com Similarly, furan derivatives can undergo various photochemical transformations. researchgate.net Irradiation with UV light could potentially lead to the formation of radical species, followed by coupling or rearrangement reactions.

The electrochemical behavior of this compound would be characterized by the oxidation potentials of the aniline and furan moieties. The aniline group is readily oxidized electrochemically, often leading to the formation of polymeric films (polyaniline) on the electrode surface. sci-hub.semdpi.com The methoxy group would lower the oxidation potential of the aniline ring. The furan ring can also be electrochemically oxidized, which can also lead to polymerization. metu.edu.trminakem.com Cyclic voltammetry would be a suitable technique to study the redox behavior of this compound and to determine the feasibility of selective electrochemical transformations.

Systematic Chemical Derivatization and Structure Reactivity Correlation

Synthesis and Study of Functionalized N-(furan-2-ylmethyl)-2-methoxyaniline Derivatives

Functionalization of the parent molecule can be systematically approached by targeting its three key reactive sites: the furan (B31954) ring, the aniline (B41778) ring, and the secondary amine nitrogen. Each site offers distinct possibilities for modification through various organic reactions.

The furan moiety is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (the position adjacent to the oxygen atom and remote from the methylene (B1212753) bridge). It can also function as a diene in cycloaddition reactions.

Electrophilic Aromatic Substitution: Friedel-Crafts acylation and alkylation can introduce new carbon-carbon bonds on the furan ring. Acylation, for instance, using an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, would likely yield the 5-acyl derivative. osti.gov Similarly, alkylation can be achieved using alkyl halides or allylic alcohols with suitable catalysts, further functionalizing the furan scaffold. rsc.orgresearchgate.net

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles, such as maleimides or maleic anhydride. nih.govmdpi.comnih.gov This reaction would transform the planar aromatic furan ring into a bicyclic 7-oxanorbornene adduct, a valuable transformation for building molecular complexity. youtube.comtudelft.nl The reaction is often reversible, with the stability of the adduct depending on the specific reactants and conditions. mdpi.com

| Reaction Type | Reagent Example | Potential Product Name |

|---|---|---|

| Friedel-Crafts Acylation | Acetic Anhydride / BF3·OEt2 | 1-(5-((2-Methoxyphenylamino)methyl)furan-2-yl)ethan-1-one |

| Alkylation | Benzyl (B1604629) Bromide / SnCl4 | N-((5-Benzylfuran-2-yl)methyl)-2-methoxyaniline |

| Diels-Alder Cycloaddition | N-Phenylmaleimide | 10-(4-Methoxyphenyl)-4-(((2-methoxyphenyl)amino)methyl)-4-aza-11-oxatricyclo[6.2.1.02,7]undec-2(7)-ene-3,5-dione |

The aniline ring is activated towards electrophilic aromatic substitution by both the ortho-methoxy group and the para-aminomethyl group. Both are activating, ortho-, para-directing groups. Steric hindrance from the methoxy (B1213986) and N-furfuryl groups would likely direct incoming electrophiles to the positions ortho and para to the secondary amine. The position para to the methoxy group (C4) is the most sterically accessible and electronically favorable site for substitution.

Electrophilic Aromatic Substitution: Standard reactions such as halogenation (with NBS or NCS), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts reactions can be employed to install substituents on the aniline ring. The regioselectivity would favor substitution at the positions activated by the existing groups. nih.gov

Metal-Catalyzed Cross-Coupling: Following initial halogenation of the aniline ring (e.g., bromination), the resulting aryl halide can serve as a substrate in transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids or Buchwald-Hartwig amination with other amines can be used to form C-C or C-N bonds, respectively, greatly expanding the diversity of accessible derivatives. nih.govchemrxiv.org

| Reaction Type | Reagent Example | Potential Product Name |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | N-(Furan-2-ylmethyl)-4-bromo-2-methoxyaniline |

| Nitration | HNO3 / H2SO4 | N-(Furan-2-ylmethyl)-2-methoxy-4-nitroaniline |

| Suzuki Coupling (on bromo-derivative) | Phenylboronic Acid / Pd Catalyst | N-(Furan-2-ylmethyl)-[1,1'-biphenyl]-4-yl-3-methoxyamine |

The secondary amine is a nucleophilic center that can be readily functionalized through acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) converts the secondary amine into a more complex tertiary amide. This modification alters the basicity and hydrogen-bonding capability of the nitrogen atom.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This functional group is a common feature in many biologically active molecules.

Alkylation: While potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts, the introduction of another alkyl group onto the nitrogen is a fundamental derivatization that creates a tertiary amine.

| Reaction Type | Reagent Example | Potential Product Name |

|---|---|---|

| Acylation | Acetyl Chloride | N-(Furan-2-ylmethyl)-N-(2-methoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(Furan-2-ylmethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide | N-(Furan-2-ylmethyl)-N-methyl-2-methoxyaniline |

Incorporation into Novel Heterocyclic Architectures

The inherent reactivity of the this compound scaffold can be harnessed to construct more complex, polycyclic heterocyclic systems. These reactions often involve intramolecular cyclizations that engage multiple parts of the molecule.

It is a fundamental principle of organic chemistry that Schiff bases (imines) are formed through the condensation of a primary amine with an aldehyde or a ketone. This compound is a secondary amine and, as such, cannot directly form a stable Schiff base.

However, the precursors to this compound, furfurylamine (B118560) and 2-methoxyaniline, are both primary amines and readily undergo Schiff base formation. For example, the reaction between furfural (B47365) (the aldehyde precursor to the furfuryl group) and aniline produces N-(furan-2-ylmethylene)aniline. nih.gov Similarly, 2-methoxyaniline can be condensed with a wide range of aldehydes to form the corresponding imines. These Schiff bases are versatile intermediates in their own right, often used as ligands in coordination chemistry or as precursors for the synthesis of other heterocyclic systems. Structural characterization of these compounds is routinely performed using spectroscopic methods such as NMR (¹H and ¹³C), IR (which shows a characteristic C=N stretch), and mass spectrometry.

| Primary Amine | Carbonyl Compound | Schiff Base Product Name |

|---|---|---|

| 2-Methoxyaniline | Benzaldehyde | (E)-N-Benzylidene-2-methoxyaniline |

| Furfurylamine | Salicylaldehyde | (E)-2-(((Furan-2-ylmethyl)imino)methyl)phenol |

| Aniline | Furfural | (E)-N-(Furan-2-ylmethylene)aniline |

Intramolecular cyclization reactions provide a powerful strategy for building fused-ring systems from appropriately substituted this compound derivatives. Reactions like the Pictet-Spengler and Bischler-Napieralski are classic methods for synthesizing isoquinoline-type skeletons.

Pictet-Spengler Type Reactions: The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. While the parent molecule is not a direct substrate, derivatives can be designed for such cyclizations. For example, a Pictet-Spengler reaction can occur between a β-furanethylamine and an aldehyde, leading to a tetrahydrofuro[3,2-c]pyridine system. beilstein-journals.orgnih.govresearchgate.net A hypothetical intramolecular variant could involve tethering an aldehyde to the aniline ring of a modified substrate, followed by acid-catalyzed cyclization onto the nucleophilic furan ring.

Bischler-Napieralski Type Reactions: This reaction typically involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.org For this to be applied to the this compound scaffold, the amine would first need to be acylated. An intramolecular electrophilic attack from the resulting iminium ion could then target an activated position on either the aniline or furan ring, leading to a fused heterocyclic system. nih.gov

Radical and Electrophilic Cyclizations: By introducing suitable functional groups, other cyclization strategies become accessible. For instance, installing a halogen on the aniline ring and an alkene on the furfurylamino side chain could set the stage for a radical-mediated cyclization to form a fused indoline-type structure. nih.gov Similarly, o-alkynyl aniline derivatives are known to undergo electrophilic cyclization to form substituted quinolines or benzofurans, suggesting another potential pathway for derivatized substrates. nih.govrsc.org

| Reaction Type | Required Precursor Modification | Resulting Fused-Ring Core |

|---|---|---|

| Pictet-Spengler | Use of 2-(furan-2-yl)ethanamine precursor | Tetrahydrofuro[3,2-c]pyridine |

| Bischler-Napieralski | Acylation of a phenylethylamine analogue | Dihydroisoquinoline |

| Radical Cyclization | Introduction of halo and alkene groups | Indoline |

Comparative Studies of Analogues and Isomers to Elucidate Electronic and Steric Effects

The reactivity and physicochemical properties of this compound are intricately governed by the electronic and steric interplay of its constituent moieties: the furan ring, the aniline ring, and the methoxy substituent. To understand these structure-reactivity correlations, comparative studies of its analogues and isomers are essential. These studies typically involve systematic modifications of the molecular structure and subsequent analysis of the impact on properties such as basicity, nucleophilicity, and susceptibility to electrophilic substitution.

Electronic Effects of the Methoxy Group Position

The position of the methoxy group on the aniline ring significantly influences the electron density on the nitrogen atom, thereby affecting the molecule's basicity and nucleophilicity. The methoxy group exhibits a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom, and electron-donating through the resonance effect (+M) by delocalization of an oxygen lone pair into the aromatic ring. nih.gov The net effect is position-dependent.

A comparative analysis of the basicity of anisidine isomers provides a foundational model for understanding these effects in N-(furan-2-ylmethyl)aniline analogues. Generally, ortho-substituted anilines are weaker bases than aniline itself, a phenomenon often attributed to the "ortho effect," which involves a combination of steric hindrance and electronic factors. reddit.comyoutube.com

Ortho-isomer (this compound): The methoxy group is in close proximity to the amino group. While the +M effect increases electron density on the ring, the -I effect is strongest at the ortho position. Furthermore, steric hindrance can disrupt the planarity required for optimal resonance and can impede the solvation of the conjugate acid, making the amine less basic. reddit.comstackexchange.com

Meta-isomer (N-(furan-2-ylmethyl)-3-methoxyaniline): At the meta position, the +M effect does not extend to the amino group, leaving the electron-withdrawing -I effect as the dominant influence. This withdrawal of electron density from the ring deactivates the nitrogen atom, making the meta-isomer the weakest base among the three. stackexchange.com

Para-isomer (N-(furan-2-ylmethyl)-4-methoxyaniline): In the para position, the +M effect strongly donates electron density to the aniline ring and, consequently, to the nitrogen atom, while the -I effect is significantly diminished due to distance. This substantial increase in electron density makes the para-isomer the strongest base among the positional isomers. stackexchange.com

| Compound | Methoxy Position | Dominant Electronic Effect(s) | Expected pKb (relative) |

| N-(furan-2-ylmethyl)aniline | (Unsubstituted) | Baseline | More basic than o- and m-isomers |

| This compound | Ortho | -I, Steric hindrance > +M | Weakest or second weakest base |

| N-(furan-2-ylmethyl)-3-methoxyaniline | Meta | -I | Weakest base |

| N-(furan-2-ylmethyl)-4-methoxyaniline | Para | +M > -I | Strongest base |

This interactive table is based on established principles of electronic effects in substituted anilines. The exact pKb values would require experimental determination.

Steric and Electronic Effects of Furan Ring Substituents

The furan ring itself is an electron-rich heteroaromatic system, more reactive towards electrophilic substitution than benzene (B151609). wikipedia.org The oxygen atom's lone pair delocalization significantly increases the electron density at the C2 and C5 positions. researchgate.net Introducing substituents on the furan ring, particularly at the 5-position, can further modulate the electronic properties of the entire molecule.

Electron-Donating Groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) at the 5-position of the furan ring would increase the electron density of the heteroaromatic system. This enhanced electron-donating ability of the furfuryl group would, in turn, increase the electron density on the aniline nitrogen, thereby increasing its basicity and nucleophilicity.

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) at the 5-position would have the opposite effect. They would decrease the electron density of the furan ring, making the furfuryl group less electron-donating. Consequently, the basicity of the aniline nitrogen would be reduced.

The reactivity of substituted furans in reactions like Diels-Alder cycloadditions has been studied using Hammett plots, which provide a quantitative measure of the electronic effect of substituents. researchgate.net A similar approach could be applied to quantify the influence of furan substituents on the reactivity of this compound analogues.

| 5-Position Furan Substituent (R) | Substituent Effect | Expected Impact on Basicity of Aniline Nitrogen | Expected Relative Reaction Rate (Electrophilic Substitution) |

| -NO₂ | Strong EWG | Decrease | Slower |

| -Cl | Weak EWG | Slight Decrease | Slower |

| -H | (Reference) | Baseline | Baseline |

| -CH₃ | Weak EDG | Slight Increase | Faster |

| -OCH₃ | Strong EDG | Increase | Faster |

This interactive table illustrates the expected trends based on Hammett substituent constants and general principles of reactivity. Relative rates are hypothetical.

Comparative Analysis with Analogues: The Role of the Methylene Bridge and Aromatic Systems

A comparative analysis with structural analogues helps to isolate the specific contributions of the furan ring and the methoxy-substituted aniline.

N-Benzylaniline vs. N-(furan-2-ylmethyl)aniline: Replacing the furan ring with a benzene ring (as in N-benzylaniline) allows for an assessment of the furan's electronic contribution. Furan is a more electron-rich and better π-donor than benzene. wikipedia.org Therefore, N-(furan-2-ylmethyl)aniline is expected to be a stronger base than N-benzylaniline, as the furfuryl group is more effective at increasing the electron density on the nitrogen atom compared to the benzyl group.

Advanced Applications in Catalysis and Materials Science Non Biological

Utilization in Catalytic Organic Transformations

The nitrogen and oxygen atoms within N-(furan-2-ylmethyl)-2-methoxyaniline possess lone pairs of electrons, making them potential coordination sites for metal centers. This characteristic suggests its utility as a ligand in various catalytic organic transformations.

As a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., Polymerization, C-C/C-N Coupling)

The this compound structure is analogous to other N-aryl furfurylamine (B118560) derivatives that have been investigated as ligands in catalysis. The nitrogen of the secondary amine and the oxygen of the furan (B31954) ring can act as a bidentate ligand, forming stable chelate complexes with transition metals. Such complexes are often at the heart of catalytic cycles for important organic reactions.

For instance, Schiff base ligands derived from furfural (B47365) and various amines have been used to create complexes with metals like cobalt(III) that can act as catalysts. researchgate.net Similarly, imine derivatives of furfurylamine have been shown to coordinate with silver(I) ions. mdpi.com The coordination of such ligands to a metal center can modulate its electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.

In the context of C-C and C-N coupling reactions, palladium complexes are frequently employed. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. The N,O-bidentate nature of this compound could be advantageous in forming stable and efficient palladium catalysts for reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, a palladium(II) complex with 2-(methylthio)aniline, an S,N-bidentate ligand, has demonstrated high efficiency as a catalyst for Suzuki-Miyaura C-C coupling in water. nih.gov

The potential application of this compound as a ligand in polymerization catalysis can also be envisaged. The ability to control the coordination environment around a metal center is key to determining the properties of the resulting polymer.

Table 1: Examples of Furan-Containing Ligands in Catalysis

| Ligand/Complex | Metal Center | Catalytic Application | Reference |

| Tris{2-[(furan-2-methyl)iminomethyl]-4-methylphenolato}cobalt(III) | Co(III) | Potential for various catalytic oxidations | researchgate.net |

| Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine Silver(I) complex | Ag(I) | Demonstrates coordination chemistry relevant to catalysis | mdpi.com |

| Furfural-type imine ligand with 2,2′-bipyridine | Fe(III), Co(II), Cu(II), Cd(II) | Mixed ligand complexes with potential catalytic activity | nih.gov |

Role in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral ligands. Introduction of a chiral center, for instance, by modifying the aniline (B41778) ring or the methylene (B1212753) bridge, could lead to a new class of chiral N,O-ligands.

Chiral amines are a well-established class of catalysts and ligands in asymmetric synthesis. researchgate.netpsu.eduyale.edu The combination of a furan moiety with a chiral amine has been explored in the context of asymmetric hydrogenation. For example, iridium catalysts bearing chiral furan-containing imine ligands have been used for the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, yielding chiral amines with high enantioselectivity. acs.org

The synthesis of furan-indole compounds bearing both axial and central chirality has been achieved through organocatalytic asymmetric annulation, highlighting the utility of furan derivatives in creating complex chiral architectures. researchgate.net These examples underscore the potential for derivatives of this compound to be developed into effective ligands for a variety of asymmetric transformations.

Incorporation into Functional Materials

The furan and aniline moieties in this compound provide avenues for its incorporation into functional materials, such as specialty polymers and electronic materials.

Polymer Chemistry: Monomer or Building Block for Specialty Polymers

Furan-based monomers are of significant interest for the development of polymers from renewable resources. The furan ring can participate in various polymerization reactions. For example, furan derivatives can be used in acyclic diene metathesis (ADMET) polymerization to produce fully biobased polymers. nih.gov The polymerization of new aniline derivatives has also been explored for the synthesis of functional polymers for applications such as sensors. nih.govrsc.orgresearchgate.net

This compound could potentially be used as a monomer or a building block for specialty polymers. The secondary amine group offers a site for polymerization, for instance, through condensation reactions. Furthermore, the furan ring can undergo ring-opening polymerization or participate in Diels-Alder reactions, which can be used to create cross-linked or thermally reversible polymers. The methoxy (B1213986) group on the aniline ring can also influence the properties of the resulting polymer, such as its solubility and thermal stability.

Table 2: Polymerization Approaches Utilizing Furan and Aniline Derivatives

| Monomer Type | Polymerization Method | Resulting Polymer Properties/Applications | Reference |

| Furan-based α,ω-diene monomers | Acyclic Diene Metathesis (ADMET) | Fully biobased functional polymers | nih.gov |

| Ortho-substituted aniline derivatives | Chemical Polymerization | Soluble polymers for sensor applications | nih.govrsc.org |

Design of New Electronic Materials and Sensors (if applicable without discussing specific physical properties beyond their scientific basis)

Both furan and aniline are components of various organic electronic materials. Polyaniline is a well-known conducting polymer, and its derivatives are investigated for their electronic properties. researchgate.net Furan-containing conjugated polymers have also been developed for use in organic electronics. The combination of these two moieties in this compound suggests its potential as a building block for new electronic materials.

The electronic properties of such materials arise from the extended π-conjugation. In a polymer derived from this compound, the furan and aniline rings could contribute to the conjugated backbone, and the methoxy group could act as an electron-donating group, further tuning the electronic structure. The development of new aniline derivatives for sensor applications is an active area of research, and polymers incorporating the this compound unit could exhibit sensitivity to various analytes. nih.govrsc.orgresearchgate.net

Studies in Corrosion Inhibition Mechanisms (from a Surface Chemistry and Materials Protection Perspective)

Organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic media. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Furan and its derivatives have been studied as corrosion inhibitors for steel. researchgate.net

The this compound molecule contains several features that suggest its potential as a corrosion inhibitor. The nitrogen and oxygen atoms can act as adsorption centers, coordinating with the metal surface. The aromatic furan and aniline rings can provide a larger surface coverage, enhancing the protective effect. The mechanism of inhibition would likely involve the adsorption of the molecule onto the metal surface, which can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).

Quantum chemical studies on furan derivatives have shown that the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are correlated with their inhibition efficiency. sciopen.com The presence of the electron-donating methoxy group in this compound would be expected to increase the electron density on the aniline ring, potentially enhancing its ability to donate electrons to the vacant d-orbitals of the metal and thus strengthening the adsorption bond.

Table 3: Furan Derivatives as Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency | Reference |

| Furfuryl alcohol | N80 steel | 15% HCl | ~91% at 80mM | researchgate.net |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro acs.orgresearchgate.netresearchgate.nettriazole-3-thione) | Carbon steel | 1.0 M HCl | 99.4% at 150 ppm | sciopen.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.